Cas no 355841-11-1 (Desbutyl Lumefantrine)

Desbutyl Lumefantrine structure
Productnaam:Desbutyl Lumefantrine
Desbutyl Lumefantrine Chemische en fysische eigenschappen
Naam en identificatie
-
- 9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)-
- (Z)-Desbutyl Lumefantrine
- (Z)-Desbutyl Lumefantrine
- 2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
- DESBUTYL LUMEFANTRINE
- Desbutyl-benflumetol
- AKOS037645608
- CS-0012431
- J-015923
- DTXSID10433027
- (Z)-2-(Butylamino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol
- 9H-Fluorene-4-methanol, alpha-((butylamino)methyl)-2,7-dichloro-9-((4-chlorophenyl)methylene)-, (9Z)-
- Desbutyl benflumetol
- 252990-19-5
- UNII-07L7O84HGW
- 2-(BUTYLAMINO)-1-[(9Z)-2,7-DICHLORO-9-[(4-CHLOROPHENYL)METHYLIDENE]FLUOREN-4-YL]ETHANOL
- desbutyl-lumefantrine
- 07L7O84HGW
- Desbutyllumefantrine
- Desbutylbenflumetol
- HY-12781
- AS-6171
- Q27236316
- 355841-11-1
- A-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol;
- 9H-FLUORENE-4-METHANOL, .ALPHA.-((BUTYLAMINO)METHYL)-2,7-DICHLORO-9-((4-CHLOROPHENYL)METHYLENE)-, (9Z)-
- 2-(Butylamino)-1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]ethanol
- DTXCID50383855
- G13447
- DA-69306
- Desbutyl Lumefantrine
-
- Inchi: InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-
- InChI-sleutel: YLBUTQNEBVPTES-NHDPSOOVSA-N
- LACHT: CCCCNCC(C1=CC(=CC/2=C1C3=C(C=C(C=C3)Cl)\C2=C\C4=CC=C(C=C4)Cl)Cl)O
Berekende eigenschappen
- Exacte massa: 471.092347g/mol
- Oppervlakte lading: 0
- XLogP3: 7
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Aantal draaibare bindingen: 7
- Monoisotopische massa: 471.092347g/mol
- Monoisotopische massa: 471.092347g/mol
- Topologisch pooloppervlak: 32.3Ų
- Zware atoomtelling: 31
- Complexiteit: 606
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
Experimentele eigenschappen
- PSA: 32.26000
- LogboekP: 8.03010
Desbutyl Lumefantrine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1253887-5mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | 99% | 5mg |
$815 | 2025-02-21 | |
TRC | D289345-25mg |
(Z)-Desbutyl Lumefantrine |
355841-11-1 | 25mg |
$ 227.00 | 2023-09-08 | ||
TRC | D289345-250mg |
(Z)-Desbutyl Lumefantrine |
355841-11-1 | 250mg |
$ 1777.00 | 2023-09-08 | ||
MedChemExpress | HY-12781-5mg |
Desbutyl Lumefantrine |
355841-11-1 | 99.66% | 5mg |
¥3500 | 2023-08-31 | |
1PlusChem | 1P00C9JJ-10mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | ≥95% | 10mg |
$214.00 | 2024-05-04 | |
A2B Chem LLC | AF71439-10mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | ≥95% | 10mg |
$144.00 | 2024-04-20 | |
A2B Chem LLC | AF71439-5mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | ≥95% | 5mg |
$81.00 | 2024-04-20 | |
1PlusChem | 1P00C9JJ-5mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | ≥95% | 5mg |
$135.00 | 2024-05-04 | |
eNovation Chemicals LLC | Y1253887-1mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | 99% | 1mg |
$290 | 2025-02-21 | |
eNovation Chemicals LLC | Y1253887-1mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | 99% | 1mg |
$290 | 2024-06-06 |
Desbutyl Lumefantrine Gerelateerde literatuur
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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5. Book reviews
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